![molecular formula C9H6N2O5 B1607339 Methyl 6-nitro-1,2-benzoxazole-3-carboxylate CAS No. 5453-86-1](/img/structure/B1607339.png)
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate
Overview
Description
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have been extensively studied for their antimicrobial, antifungal, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a derivative of benzoxazole . Benzoxazoles are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects . .
Mode of Action
Benzoxazole derivatives have been reported to interact with various biological targets, leading to their diverse biological activities . The nitro group in the compound may play a role in its interaction with these targets.
Biochemical Pathways
Benzoxazole derivatives are known to interact with various biochemical pathways due to their broad substrate scope and functionalization .
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, and anticancer activities . The compound’s nitro group may contribute to these effects.
Action Environment
The synthesis of benzoxazole derivatives has been reported to occur under various reaction conditions .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the derivative.
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method involves using a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide and ethanol . The reaction is carried out at elevated temperatures to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may involve the use of nanocatalysts or metal catalysts to enhance reaction efficiency and yield . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the nitro group position.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, titanium tetraisopropoxide for condensation, and various acids or bases for substitution reactions . Reaction conditions typically involve elevated temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while condensation reactions can produce more complex benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
M6NBC is primarily investigated for its potential medicinal properties due to the presence of the nitro group, which is often associated with various biological activities:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. M6NBC may be explored as a lead compound for developing new antibacterial agents .
- Antifungal and Antiparasitic Properties : Nitroaromatic compounds are known for their antifungal and antiparasitic activities. Investigating M6NBC in this context could provide insights into its efficacy against specific fungal strains and parasites.
- Drug Development : The compound's unique structure positions it as a potential candidate for drug development, particularly in creating derivatives that enhance therapeutic efficacy and reduce toxicity .
Material Science
The photochemical and thermal properties of M6NBC make it a candidate for applications in material science:
- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to exhibit interesting photophysical properties could be harnessed in the development of OLED materials. Studies on its photophysical behavior are warranted to assess its viability in this area.
- Heat-Resistant Polymers : Due to its thermal stability, M6NBC may be utilized in formulating heat-resistant polymers, which are essential in various industrial applications.
Synthetic Applications
M6NBC serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Researchers can use M6NBC as an intermediate for synthesizing more complex organic molecules with desirable properties. Its reactivity can facilitate various synthetic pathways leading to novel compounds .
- Catalyst Development : Recent studies have explored the use of nanomaterials as catalysts in synthesizing benzoxazole derivatives, indicating that M6NBC could be involved in innovative catalytic processes within organic synthesis frameworks .
Case Studies and Research Findings
Several studies have documented the applications of M6NBC or structurally related compounds:
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-nitrobenzoxazole: Similar in structure but with an amino group instead of a carboxylate group.
6-Nitrobenzoxazole: Lacks the methyl and carboxylate groups, making it less versatile in chemical reactions.
Methyl 5-nitro-1,2-benzoxazole-3-carboxylate: Similar but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biological Activity
Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives, including this compound, are known for their antimicrobial , antifungal , and anticancer properties. The presence of the nitro group in the structure is believed to enhance these activities by facilitating interactions with various biological targets .
Target Interactions : Benzoxazole derivatives have been shown to interact with multiple biological targets, leading to their varied pharmacological effects. The nitro group may play a critical role in these interactions by participating in redox reactions and forming reactive intermediates that can bind to cellular macromolecules.
Biochemical Pathways : These compounds can modulate several biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, certain benzoxazole derivatives have been identified as potent inhibitors of enzymes such as CpIMPDH, which is crucial for nucleotide synthesis in rapidly dividing cells .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has indicated that benzoxazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or inhibiting key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been documented in several studies. For example:
- In vitro Studies : The compound demonstrated cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and modulation of p53 levels .
Table 1: Summary of Biological Activities
Activity Type | Target Cell Lines | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Various bacterial strains | Not specified | Disruption of cell membrane integrity |
Antifungal | Fungal strains | Not specified | Inhibition of ergosterol synthesis |
Anticancer | MCF-7 (breast cancer) | 0.65 - 2.41 | Induction of apoptosis via caspase activation |
U-937 (leukemia) | 0.12 - 2.78 | Modulation of p53 expression |
Detailed Findings from Research
- Anticancer Efficacy : A study reported that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin against certain cancer cell lines .
- Mechanistic Insights : The compound was found to activate apoptotic pathways by increasing caspase activity and altering cell cycle dynamics, particularly causing G1 phase arrest in MCF-7 cells .
Properties
IUPAC Name |
methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAMDINPNCIMJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280841 | |
Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-86-1 | |
Record name | 1,2-Benzisoxazole-3-carboxylic acid, 6-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5453-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 18904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5453-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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